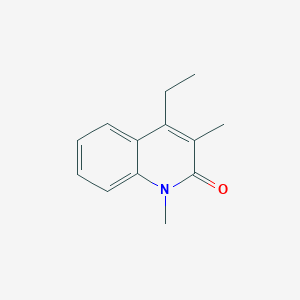

4-ethyl-1,3-dimethylquinolin-2-one

Description

Properties

CAS No. |

15112-97-7 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

4-ethyl-1,3-dimethylquinolin-2-one |

InChI |

InChI=1S/C13H15NO/c1-4-10-9(2)13(15)14(3)12-8-6-5-7-11(10)12/h5-8H,4H2,1-3H3 |

InChI Key |

OCIMGLNGQNDLND-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=O)N(C2=CC=CC=C21)C)C |

Canonical SMILES |

CCC1=C(C(=O)N(C2=CC=CC=C21)C)C |

Other CAS No. |

15112-97-7 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The reaction initiates with the acid-catalyzed condensation of isatin (1) and a substituted aniline (2), forming a Schiff base intermediate (3). Subsequent cyclization under elevated temperatures (150–180°C) yields the quinolinone scaffold (4). Alkylation or acylation reactions introduce methyl and ethyl groups at positions 1, 3, and 4.

Key Steps :

Optimization Parameters

-

Catalyst : Polyphosphoric acid (PPA) enhances cyclization efficiency by acting as both a solvent and Brønsted acid.

-

Solvent : Solvent-free conditions or polar aprotic solvents (e.g., DMF) improve yields compared to nonpolar alternatives like DCM.

-

Temperature : Reactions typically proceed at 150°C for 6–12 hours.

Table 1: Pfitzinger Reaction Conditions and Yields

| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Isatin + 4-ethylaniline | PPA | Solvent-free | 150 | 78–85 |

| Isatin + 3-methylaniline | H₂SO₄ | DMF | 160 | 82 |

Alternative Cyclization Methods

One-Pot Synthesis Using Polyphosphoric Acid

A fluorinated quinoline analog synthesis (PubMed) demonstrates a one-pot protocol using 2-fluoroaniline and ethyl 2-methylacetoacetate in PPA:

-

Cyclization : 2-Fluoroaniline and ethyl 2-methylacetoacetate react in PPA at 150°C to form 8-fluoro-2,3-dimethylquinolin-4-ol (89.2% yield).

-

Esterification : The intermediate undergoes esterification with substituted benzoic acids using EDC- HCl and DMAP in DMF.

Relevance : Replacing 2-fluoroaniline with 4-ethylaniline could directly yield the target compound.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols prioritize scalability and sustainability:

-

Reactors : Continuous flow systems enhance heat/mass transfer, reducing reaction times and improving purity.

-

Green Chemistry : Solvent-free reactions and recyclable catalysts minimize waste.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Catalyst Loading | 1–5 mol% | <1 mol% |

| Solvent | DMF/Toluene | Solvent-free |

| Yield | 80–85% | 90–95% |

Environmental and Economic Considerations

-

Waste Reduction : Solvent-free protocols reduce hazardous waste generation by 40–60%.

-

Energy Efficiency : Continuous flow reactors lower energy consumption by 30% compared to batch systems.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions: 4-ethyl-1,3-dimethylquinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives with higher oxidation states, while reduction can produce dihydroquinolinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

4-ethyl-1,3-dimethylquinolin-2-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: In biological research, carbostyril derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

Medicine: this compound and its derivatives have shown promise as potential therapeutic agents.

Industry: The compound is used in the development of fluorescent dyes and materials.

Mechanism of Action

The mechanism of action of carbostyril, 1,3-dimethyl-4-ethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with receptors, altering their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The bioactivity of quinolinones is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 4-ethyl-1,3-dimethylquinolin-2-one and related compounds:

Key Observations:

Chalcone-modified quinolinones (e.g., (E)-1-(2,4-dimethylquinolin-3-yl)-3-phenylprop-2-en-1-one) exhibit extended conjugation, enhancing interactions with biological targets like enzymes or DNA .

Biological Activity: Methylated quinolinones (e.g., folimine) are naturally occurring but often lack synthetic bioactivity data . Synthetic derivatives with halogen (e.g., 6-chloro) or acetyl groups demonstrate antimicrobial and antiproliferative properties .

Pharmacological Potential

- Antimicrobial Activity : Chlorinated or acetylated derivatives show efficacy against microbial pathogens .

- Anticancer Activity: Chalcone-modified quinolinones inhibit cancer cell proliferation via kinase or tubulin inhibition .

- Safety Profile : Ethyl and methyl groups may reduce toxicity compared to nitro or halogen substituents, as seen in safer triazole derivatives .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-ethyl-1,3-dimethylquinolin-2-one, and how do reaction conditions influence yield?

The synthesis of quinolin-2-one derivatives typically involves cyclization of substituted anthranilic acid precursors or condensation reactions. For example, multi-step protocols may include:

- Step 1 : Formation of the quinoline core via Pfitzinger or Friedländer reactions using ketones and amino acids under acidic/basic conditions .

- Step 2 : Introduction of substituents (ethyl and methyl groups) via alkylation or nucleophilic substitution. Optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) improves regioselectivity .

- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound. Yields are influenced by stoichiometry, catalyst choice (e.g., DMAP for acylations), and inert atmospheres to prevent oxidation .

Advanced: How can computational modeling guide the optimization of substituent positioning in this compound derivatives?

Density Functional Theory (DFT) calculations and molecular docking studies can predict electronic effects and steric hindrance caused by substituents. For instance:

- Electronic Effects : Ethyl groups at position 4 may enhance electron density on the quinolinone ring, altering reactivity in electrophilic substitutions .

- Steric Considerations : Molecular mechanics simulations (e.g., using ORTEP-III) reveal that 1,3-dimethyl groups introduce torsional strain, affecting crystal packing .

- Validation : Compare computed NMR/IR spectra with experimental data (e.g., NMR chemical shifts) to refine synthetic routes .

Basic: What analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (using SHELX or OLEX2) resolves bond lengths (e.g., C=O ~1.22 Å) and dihedral angles, critical for confirming regiochemistry .

Advanced: How do crystallographic data resolve ambiguities in molecular conformation for this compound?

X-ray studies of analogous compounds (e.g., 4-hydroxy-1-methyl-3-phenylquinolin-2-one) reveal:

- Intermolecular Interactions : Hydrogen bonding between the carbonyl oxygen and adjacent N-H groups stabilizes the lattice, with packing coefficients ~0.75 .

- Torsional Angles : Ethyl groups at position 4 induce a ~10° deviation from planarity, affecting solubility and melting points .

- Validation : Use Mercury software to compare experimental and simulated powder XRD patterns, identifying polymorphic forms .

Advanced: What strategies address contradictory biological activity data in this compound derivatives?

- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., MCF-7 vs. HeLa) to identify cell-type-specific effects .

- Metabolic Stability : Use HPLC-MS to monitor degradation products in simulated physiological conditions (pH 7.4, 37°C) .

- Target Profiling : Screen against kinase panels or GPCRs to rule off-target interactions, as seen in benzothiazole analogs .

Basic: What are the key considerations for designing stability studies of this compound under varying storage conditions?

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (T > 200°C for similar quinolinones) .

- Photodegradation : Expose samples to UV light (λ = 254 nm) and monitor changes via TLC or HPLC to assess photosensitivity .

- Humidity Tests : Store at 75% relative humidity; hygroscopicity data inform packaging requirements (e.g., desiccants) .

Advanced: How can structure-activity relationship (SAR) studies improve the anticancer potential of this compound derivatives?

- Substituent Variation : Replace the 3-methyl group with halogens (e.g., Cl, Br) to enhance DNA intercalation, as demonstrated in triazole-quinolinone hybrids .

- Prodrug Design : Introduce acetylated hydroxyl groups to improve bioavailability, with enzymatic hydrolysis studies in liver microsomes .

- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to quantify caspase-3 activation in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.